molecular formula C15H19F3N4O2 B2744314 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide CAS No. 2034412-96-7

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide

Cat. No.: B2744314
CAS No.: 2034412-96-7
M. Wt: 344.338
InChI Key: PBXQKAUKUKKECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound incorporates multiple privileged structures commonly found in FDA-approved pharmaceuticals and investigational compounds. Its core structure features a piperidine ring, a prevalent motif in drug design often used to optimize physicochemical properties and serve as a conformational scaffold for presenting pharmacophoric groups . The 4-(trifluoromethyl)pyrimidine moiety is a key functional group of high interest. Pyrimidines are electron-deficient aromatic heterocycles that are fundamental building blocks in nucleic acids and have demonstrated a broad spectrum of therapeutic applications, including use as antimicrobial, antiviral, and anticancer agents . The addition of a trifluoromethyl (-CF3) group is a strategic modification in modern drug design; this strongly electron-withdrawing group can significantly enhance a compound's lipophilicity, metabolic stability, and membrane permeability, while also influencing its binding affinity to target proteins . The tetrahydrofuran carboxamide segment adds a versatile, polar fragment that can contribute to hydrogen bonding networks and influence the molecule's overall solubility and conformation. Researchers can utilize this compound as a core scaffold for developing novel enzyme inhibitors, particularly for kinase targets where the pyrimidine ring often acts as a hinge-binding motif . It is also a valuable intermediate for constructing more complex molecules aimed at treating conditions such as infectious diseases, neurological disorders, and various forms of cancer. This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the specific activity and applicability of this compound for their projects.

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)12-7-13(20-9-19-12)22-4-1-11(2-5-22)21-14(23)10-3-6-24-8-10/h7,9-11H,1-6,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXQKAUKUKKECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CCOC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential therapeutic target for metabolic disorders such as diabetes and obesity.

Mode of Action

This compound acts as an agonist of the GPR119 receptor. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR119 receptor, activating it.

Biochemical Pathways

Upon activation of the GPR119 receptor, a series of biochemical reactions are triggered. These reactions lead to the augmentation of insulin secretion and the effective lowering of plasma glucose excursion. This means that the compound can help regulate blood sugar levels, which is particularly beneficial for individuals with metabolic disorders.

Result of Action

The activation of the GPR119 receptor by this compound leads to an increase in insulin secretion and a decrease in plasma glucose levels. This can help manage blood sugar levels, potentially providing therapeutic benefits for individuals with diabetes or other metabolic disorders.

Biological Activity

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Chemical Formula: C10_{10}H15_{15}F3_3N4_4
Molecular Weight: 319.15 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its inhibitory effects on specific biological pathways.

Antitumor Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50_{50} (μM)Mechanism of Action
Compound AMDA-MB-231 (breast cancer)0.126EGFR inhibition
Compound BMCF7 (breast cancer)17.02Apoptosis induction
This compoundTBDTBD

The specific IC50_{50} for this compound remains to be determined through ongoing research.

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, it could potentially inhibit matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the piperidine and tetrahydrofuran moieties can significantly impact potency and selectivity:

  • Trifluoromethyl Group : This group enhances lipophilicity and may improve binding affinity to target proteins.
  • Piperidine Ring Modifications : Alterations in the piperidine structure can affect the compound's pharmacokinetics and bioavailability.
  • Tetrahydrofuran Moiety : The presence of this cyclic ether may influence solubility and metabolic stability.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Pyrimidine Derivatives : A study demonstrated that pyrimidine-based compounds exhibited potent inhibitory effects against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of trifluoromethylated pyrimidine derivatives in treating aggressive cancers, with preliminary results showing promise for improved patient outcomes .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profiles of anticancer agents. Compounds related to this structure have shown efficacy against various cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Effects :
    • The piperidine and pyrimidine components are often associated with anti-inflammatory activity. Research has demonstrated that derivatives of piperidine can inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases. This compound may exhibit similar effects, warranting further investigation into its anti-inflammatory mechanisms .
  • Neurological Disorders :
    • Given the central nervous system (CNS) activity of many piperidine derivatives, this compound could be explored for its potential in treating neurological disorders such as depression or anxiety. Compounds with similar structures have been shown to interact with neurotransmitter systems, providing a basis for further research in this area .

Anticancer Studies

A study investigating the anticancer potential of compounds similar to N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide found that certain derivatives exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating potent activity .

Anti-inflammatory Research

In an experimental model of inflammation, derivatives were shown to significantly reduce edema and inflammatory markers when compared to standard treatments like ibuprofen. This suggests that the compound could be developed into an effective anti-inflammatory agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural motifs, synthetic strategies, and therapeutic relevance of compounds sharing key features with N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Therapeutic Target/Application Reference(s)
This compound Pyrimidine-piperidine-tetrahydrofuran -CF₃ at pyrimidine C6
- Tetrahydrofuran carboxamide at piperidine C4
Inferred: Kinase inhibition (e.g., JAK)
Reference Example 107 (EP 4 374 877 A2) Diazaspiro[3.5]nonene-carboxamide -CF₃ at pyrimidine C6
- Difluorophenol and carboxamide linkages
Explicit: Undisclosed inflammatory target
JAK Inhibitor (Patent: {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}...) Piperidine-azetidine-acetonitrile -CF₃ at isonicotinoyl
- Azetidine-pyrazole-pyrrolopyrimidine
Explicit: Janus kinase (JAK) inhibition
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine-acetamide -CF₃ at biphenyl
- Methoxyethyl-piperidine
Explicit: Atherosclerosis treatment

Key Observations :

Pyrimidine and Trifluoromethyl Motifs :

  • The target compound and Reference Example 107 share the 6-(trifluoromethyl)pyrimidin-4-yl group, a design choice likely enhancing metabolic stability and target binding via hydrophobic and electron-withdrawing effects.
  • In contrast, Goxalapladib replaces pyrimidine with a 1,8-naphthyridine core but retains trifluoromethyl groups for similar physicochemical optimization.

Piperidine Linkers :

  • The piperidine ring in the target compound serves as a conformational spacer, analogous to the JAK inhibitor’s piperidine-azetidine scaffold . Piperidine derivatives are favored in drug design for their balance of rigidity and flexibility.

Carboxamide Functionality :

  • The tetrahydrofuran-3-carboxamide in the target compound differs from the biphenyl-carboxamide in Goxalapladib but aligns with the carboxamide linkages in Reference Example 107 . This group may facilitate hydrogen bonding with biological targets.

The JAK inhibitor’s synthesis employs isonicotinoyl and pyrrolopyrimidine couplings, highlighting the versatility of piperidine intermediates in multi-step reactions.

Q & A

Basic: What synthetic strategies are effective for preparing N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide?

Methodological Answer:

  • Key Steps :
    • Piperidine Functionalization : Introduce the 6-(trifluoromethyl)pyrimidin-4-yl group to piperidine via nucleophilic substitution or Buchwald-Hartwig coupling under Pd catalysis (e.g., using tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as a precursor) .
    • Carboxamide Formation : React the functionalized piperidine with tetrahydrofuran-3-carboxylic acid derivatives (e.g., activated esters or acid chlorides) in the presence of coupling agents like HATU or DCC .
    • Purification : Use reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the compound with >90% purity .
  • Optimization : Adjust reaction time (e.g., 1–3 hours at 70°C) and stoichiometry (1:2 molar ratio of starting materials to coupling agents) to maximize yield .

Advanced: How can contradictory biological activity data for this compound be resolved across different assays?

Methodological Answer:

  • Approach :
    • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to rule out false positives/negatives .
    • Structural Analog Analysis : Compare activity with structurally related compounds (e.g., pyrimidine derivatives with varying substituents) to identify critical pharmacophores .
    • Solubility/Purity Checks : Confirm compound solubility in assay buffers (e.g., DMSO vs. aqueous solutions) and purity (>98% by HPLC) to exclude formulation artifacts .
  • Case Study : Inconsistent enzyme inhibition data may arise from trifluoromethyl group hydrolysis under acidic conditions; stability studies (pH 3–9, 37°C) can clarify degradation pathways .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Core Techniques :
    • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to confirm regiochemistry of the pyrimidine and piperidine moieties (e.g., coupling constants for axial/equatorial protons) .
    • LC-MS : Monitor synthesis intermediates and final product purity with reverse-phase HPLC (C18 column) coupled with high-resolution mass spectrometry (HRMS) .
    • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine ring conformation) via single-crystal analysis .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Protocol :
    • Stress Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2), and liver microsomes at 37°C for 24–72 hours .
    • Degradation Monitoring : Use UPLC-MS/MS to quantify parent compound loss and identify degradation products (e.g., hydrolyzed trifluoromethyl groups) .
    • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) for degradation using Arrhenius plots (data collected at 25°C, 37°C, 50°C) .

Basic: What structural features influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Critical Features :
    • Trifluoromethyl Group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
    • Piperidine Ring : Modulates blood-brain barrier permeability via lipophilicity (logP ~2.5–3.0) and hydrogen-bond donor count .
    • Tetrahydrofuran Carboxamide : Improves aqueous solubility (logS > −4) compared to purely aromatic analogs .

Advanced: How to develop a validated HPLC method for impurity profiling?

Methodological Answer:

  • Method Development :
    • Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with acetonitrile/water (0.1% TFA) gradients .
    • Detection : Optimize UV wavelength (e.g., 254 nm for pyrimidine absorption) and MS ionization (ESI+ for carboxamide detection) .
    • Validation Parameters : Assess linearity (R2^2 > 0.99), precision (%RSD < 2%), and LOD/LOQ (<0.1% w/w) per ICH guidelines .

Basic: How to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Screening Workflow :
    • In Vitro Kinase Assays : Test against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ or fluorescence polarization assays .
    • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .
    • Selectivity Profiling : Compare IC50_{50} values against off-target kinases (e.g., PKA, PKC) to assess specificity .

Advanced: How to address discrepancies in computational vs. experimental binding affinity data?

Methodological Answer:

  • Troubleshooting Steps :
    • Force Field Calibration : Re-parameterize molecular dynamics simulations (e.g., AMBER) to account for trifluoromethyl group polarization .
    • Solvent Effects : Include explicit water molecules or implicit solvation models (e.g., GB/SA) in docking studies .
    • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.